molecular formula C20H22O3 B1336302 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate CAS No. 43085-97-8

3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate

Cat. No. B1336302
CAS RN: 43085-97-8
M. Wt: 310.4 g/mol
InChI Key: DBXQAPGFWYIOGN-KPFFTGBYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate involves complex organic reactions. For instance, the Diels–Alder reaction has been utilized to synthesize derivatives such as 3-methoxy-16-nitro-14,17-ethenoestra-1,3,5(10)-trien-17β-yl acetate. This compound can undergo further chemical transformations, including reduction with TiCl3 leading to oxazine formation and weak base-induced cleavage to release nitrile oxide intermediates, which can be trapped or reduced to form other derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various analytical techniques. For example, the absolute configuration of 17a-(4-Chlorobenzoyloxy)-3-methoxy-13a-gona-1,3,5(10)-triene was determined by X-ray analysis. This level of structural analysis is crucial for understanding the stereochemistry and physical properties of these compounds .

Chemical Reactions Analysis

The chemical reactions involving estratriene derivatives are diverse. The hydroboration of 3-methoxy-18-norestra-1,3,5(10),13(18)-tetraene leads to diastereomeric alcohols, which can be separated and further analyzed. Such reactions are significant for the synthesis of various pharmacologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of estratriene derivatives can be characterized using spectroscopic methods such as IR, 1H, and 13C NMR spectroscopy. Quantum-chemical calculations, like those performed for 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one, can predict stable conformations and provide insights into the compound's reactivity and interaction with biological targets .

Pharmacological Case Studies

Estratriene derivatives have been studied for their pharmacological properties. For instance, 17 beta-aminoestratrienes have been evaluated for their antiarrhythmic activity. The comparison between different substituents on the estratriene core, such as 3-ols and 3-acetates versus 3-substituted ether groups, has shown that the former group exhibits potent antiarrhythmic activity by reducing the fast inward sodium current in cardiac cells .

Scientific Research Applications

Crystal Structure and Inhibition Properties

The crystal structure of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one has been studied, indicating its unique planarity and puckering due to the presence of the C7 = C8 double bond. This structural feature is believed to contribute to its function as an inhibitor of human type 1 17 beta-hydroxysteroid dehydrogenase, instead of being its substrate (Sawicki, Li, & Ghosh, 2020).

Oxidation Reactions

Research on the chromium trioxide oxidation of certain estratrienes and estratetraenes has been conducted. These studies focus on understanding the pathways leading to various oxidation products, offering insights into the chemical behavior of compounds like 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate (Cambie & Carlisle, 1970).

Stereoselective Synthesis

Research has also been done on the stereoselective synthesis of estradiol isomers, involving compounds closely related to 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one. This includes examining their receptor-binding properties, which contributes to our understanding of the molecular interactions and pharmacological potentials of these compounds (Szájli et al., 2004).

Photo-oxygenation Studies

Investigations into the photo-oxygenation of styrenic estrogens like 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one have been conducted. These studies focus on product characterization and the kinetics of the reactions, which are crucial for understanding the chemical reactivity and potential applications of these compounds (Planas, Lupón, Cascallo, & Bonet, 1989).

Synthesis of Novel Compounds

Research in the synthesis of novel compounds, including antifertility agents, involves the use of 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one derivatives. This demonstrates the compound’s versatility in synthesizing biologically active molecules (Dwivedy, Singh, Singh, & Ray, 1993).

properties

IUPAC Name

[(9S,13S,14S)-13-methyl-17-oxo-9,11,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O3/c1-12(21)23-14-4-6-15-13(11-14)3-5-17-16(15)9-10-20(2)18(17)7-8-19(20)22/h4-6,11,16,18H,3,7-10H2,1-2H3/t16-,18+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXQAPGFWYIOGN-KPFFTGBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C3CCC4(C(C3=CC2)CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC2=C(C=C1)[C@H]3CC[C@]4([C@H](C3=CC2)CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40195681
Record name 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate
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Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate

CAS RN

43085-97-8
Record name Equilin, acetate
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Record name 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate
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Record name 3-Hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate
Source EPA DSSTox
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Record name 3-hydroxyestra-1,3,5(10),7-tetraen-17-one 3-acetate
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